

Benchmarking the safety and tolerability of Intepirdine

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Intepirdine: A Safety and Tolerability Benchmark

An objective comparison of **Intepirdine**'s safety profile against alternative treatments for cognitive disorders, supported by clinical trial data.

Introduction

Intepirdine (also known as RVT-101 or SB-742457) is an investigational drug that was developed for the treatment of mild-to-moderate Alzheimer's disease and dementia with Lewy bodies (DLB).[1][2] As a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, it was designed to enhance cognitive function.[1][3] Despite demonstrating a generally favorable safety profile, the development of Intepirdine was discontinued after Phase 3 clinical trials failed to show significant efficacy.[2][4][5] This guide provides a comprehensive comparison of the safety and tolerability of Intepirdine with that of other 5-HT6 receptor antagonists and a standard-of-care treatment for Alzheimer's disease, based on data from pivotal clinical trials.

Comparative Safety and Tolerability Analysis

The safety and tolerability of a drug candidate are critical to its potential clinical utility. While **Intepirdine**'s development was halted due to lack of efficacy, its safety profile remains a valuable benchmark for researchers in the field. Across multiple clinical studies, **Intepirdine** was consistently reported to be well-tolerated.[3][6][7]

Quantitative Safety Data from Clinical Trials



The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the pivotal MINDSET Phase 3 trial of **Intepirdine** in Alzheimer's disease, alongside safety data for comparator drugs.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in the MINDSET Phase 3 Trial of **Intepirdine** (24 weeks)[6]

Adverse Event Category	Intepirdine 35 mg (N=656) n (%)	Placebo (N=651) n (%)
At least one TEAE	366 (55.8%)	355 (54.5%)
Fall	37 (5.6%)	29 (4.5%)
Urinary tract infection	25 (3.8%)	26 (4.0%)
Nasopharyngitis	Not Reported	19 (2.9%)

Data from the MINDSET trial, where **Intepirdine** was administered as an adjunct to donepezil. [6]

Table 2: Safety and Tolerability of Comparator Drugs



Drug	Class	Key Adverse Events	Source
Idalopirdine	5-HT6 Receptor Antagonist	Higher incidence of at least one adverse event, increased liver enzymes (y-glutamyltransferase, alanine aminotransferase, aspartate aminotransferase), vomiting.[8][9][10]	LADDER Phase 2 Trial, Meta-analysis[8] [9]
Latrepirdine (Dimebon)	Antihistamine with 5- HT6 Antagonist Activity	Generally well-tolerated. In one study, headache was more common (15% vs 7% with placebo). [11][12]	Meta-analysis, Phase 2 Trial[11][12]
Donepezil	Acetylcholinesterase Inhibitor	Nausea, diarrhea, malaise, dizziness, insomnia.[2][13]	Post-marketing surveillance, Clinical trials[2][13]

Experimental Protocols

The safety and tolerability data for **Intepirdine** were primarily derived from two large-scale clinical trials: the MINDSET study in Alzheimer's disease and the HEADWAY-DLB study in dementia with Lewy bodies.

MINDSET (NCT02585934) Study Protocol

The MINDSET study was a global, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial.[4][6]

• Objective: To evaluate the efficacy and safety of 35 mg/day of **Intepirdine** as an adjunctive therapy to stable donepezil treatment in patients with mild-to-moderate Alzheimer's disease



over 24 weeks.[6][14]

- Patient Population: 1,315 patients aged 50 to 85 with a diagnosis of mild-to-moderate
 Alzheimer's disease and on a stable dose of donepezil.[6][15]
- Methodology: The study included a 4-week screening period, a 3-week single-blind placebo run-in period, and a 24-week double-blind treatment period.[6] Patients were randomized on a 1:1 basis to receive either 35 mg of Intepirdine or a placebo once daily, in addition to their ongoing donepezil therapy.[6] Safety assessments were conducted at regular intervals throughout the trial.[6]

HEADWAY-DLB (NCT02669433) Study Protocol

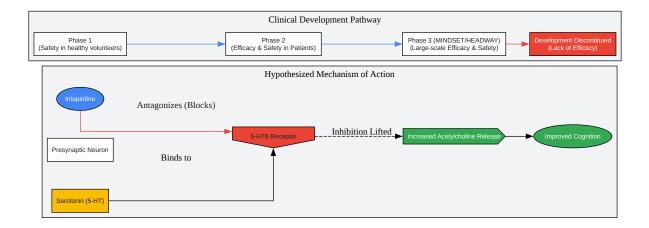
The HEADWAY-DLB study was a multinational, double-blind, randomized, placebo-controlled Phase 2b trial.[3][16]

- Objective: To assess the efficacy and safety of Intepirdine (35 mg and 70 mg daily) in patients with dementia with Lewy bodies over a 24-week period.[3][17]
- Patient Population: 269 patients aged 50 to 85 with a diagnosis of probable dementia with Lewy bodies.[3][7]
- Methodology: The trial consisted of a 24-week double-blind treatment period where patients were randomized in a 1:1:1 ratio to receive 35 mg of Intepirdine, 70 mg of Intepirdine, or a placebo.[16] The primary endpoint was the change in motor function, with safety and tolerability being key secondary endpoints.[3]

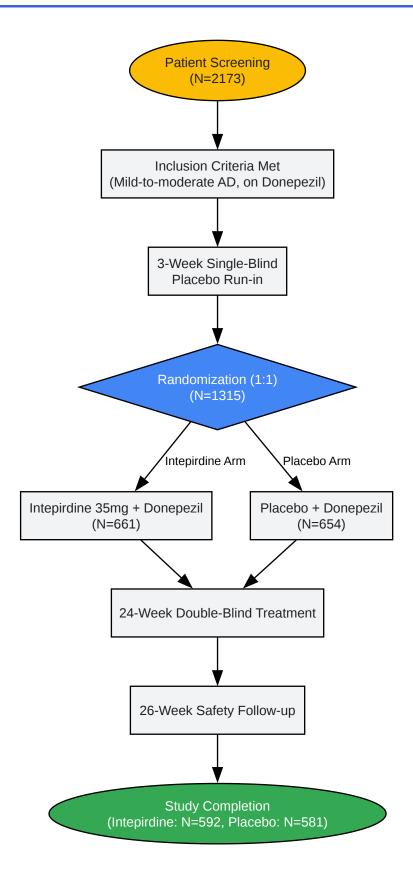
Visualizing the Research Process Intepirdine's Mechanism of Action and Clinical Development Pathway

The following diagram illustrates the hypothesized mechanism of action of **Intepirdine** and the logical flow of its clinical development.









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